Pomalidomide-5-OH: A Technical Guide for Drug Development Professionals
Pomalidomide-5-OH: A Technical Guide for Drug Development Professionals
Abstract
Pomalidomide-5-OH, a hydroxylated analog of the potent immunomodulatory agent pomalidomide (B1683931), serves as a critical chemical entity in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for Pomalidomide-5-OH. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and oncology.
Introduction
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), is an established therapeutic for multiple myeloma. Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Pomalidomide-5-OH is a key derivative of pomalidomide, featuring a hydroxyl group at the 5-position of the phthalimide (B116566) ring. This modification provides a crucial handle for chemical modifications, making Pomalidomide-5-OH a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation. Pomalidomide-5-OH functions as a potent CRBN ligand in the architecture of these novel therapeutic agents.[1]
Chemical Structure and Physicochemical Properties
Pomalidomide-5-OH, also known as 5-Hydroxy pomalidomide, is structurally characterized by the core pomalidomide scaffold with a hydroxyl substitution on the phthalimide ring.
Chemical Structure:
Table 1: Physicochemical Properties of Pomalidomide-5-OH
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O₅ | [1] |
| Molecular Weight | 289.24 g/mol | [2] |
| CAS Number | 1547162-41-3 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(O)=C3N)=O | [1] |
| Solubility | Soluble in DMSO. | [1] |
| Melting Point | Data not available. Predicted to be similar to pomalidomide (318.5 - 320.5 °C). | |
| pKa | Data not available. |
Mechanism of Action
The primary mechanism of action of Pomalidomide-5-OH is its function as a ligand for the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1] By binding to CRBN, Pomalidomide-5-OH facilitates the recruitment of the E3 ligase complex to target proteins. In the context of PROTACs, Pomalidomide-5-OH serves as the E3 ligase-binding moiety, which is connected via a linker to a ligand that binds to a protein of interest. This ternary complex formation leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The downstream effects of CRBN engagement by pomalidomide and its analogs include the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This degradation is a key event that leads to the anti-proliferative and immunomodulatory effects observed with this class of compounds.
Experimental Protocols
This section outlines key experimental methodologies for the synthesis, characterization, and biological evaluation of Pomalidomide-5-OH.
Synthesis of Pomalidomide-5-OH
A detailed, experimentally validated protocol for the synthesis of Pomalidomide-5-OH is not widely published. However, a plausible synthetic route can be adapted from the synthesis of pomalidomide and its hydroxylated analogs. A potential approach involves the reaction of a protected 5-hydroxy-4-nitrophthalic acid derivative with 3-aminopiperidine-2,6-dione (B110489), followed by reduction of the nitro group.
Proposed Synthetic Scheme:
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Protection of 5-hydroxy-4-nitrophthalic acid: The hydroxyl group of commercially available 5-hydroxy-4-nitrophthalic acid is protected with a suitable protecting group (e.g., benzyl (B1604629) ether) to prevent side reactions.
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Formation of the phthalimide ring: The protected phthalic acid is then reacted with 3-aminopiperidine-2,6-dione in a suitable solvent (e.g., acetic acid or DMF) at elevated temperatures to form the corresponding nitrophthalimide intermediate.
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Reduction of the nitro group: The nitro group of the intermediate is reduced to an amino group using a standard reducing agent, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).
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Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ether) to yield Pomalidomide-5-OH.
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Purification: The final product is purified using column chromatography or recrystallization.
Note: This is a proposed synthetic route and would require optimization of reaction conditions and purification methods.
Characterization
The identity and purity of synthesized Pomalidomide-5-OH should be confirmed using standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To assess purity.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of Pomalidomide-5-OH to Cereblon.
Materials:
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GST-tagged human Cereblon (CRBN) protein
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Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
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Thalidomide-Red labeled with XL665 (acceptor fluorophore/tracer)
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Pomalidomide-5-OH
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Assay buffer
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384-well low volume white plates
Procedure:
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Prepare serial dilutions of Pomalidomide-5-OH in the assay buffer.
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Dispense the Pomalidomide-5-OH dilutions into the wells of the 384-well plate.
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Add the GST-tagged human Cereblon protein to each well.
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Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalidomide-Red tracer to each well.
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Incubate the plate at room temperature for 60-180 minutes to allow the binding to reach equilibrium.
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Read the plate on a TR-FRET compatible microplate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
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Calculate the FRET ratio and plot the dose-response curve to determine the IC₅₀ value.
Western Blot for Ikaros and Aiolos Degradation
This protocol assesses the ability of Pomalidomide-5-OH to induce the degradation of its target proteins in a cellular context.[3]
Materials:
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Multiple myeloma cell line (e.g., MM.1S)
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Pomalidomide-5-OH
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Cell lysis buffer (e.g., RIPA buffer)
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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PVDF membranes
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Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Seed MM.1S cells in a 6-well plate and allow them to adhere overnight.
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Treat the cells with varying concentrations of Pomalidomide-5-OH for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO).
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Lyse the cells and quantify the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and probe with primary antibodies against Ikaros, Aiolos, and β-actin.
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Incubate with the HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities to determine the extent of Ikaros and Aiolos degradation.
Cell Viability Assay
This assay determines the cytotoxic effect of Pomalidomide-5-OH on cancer cells.
Materials:
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Pomalidomide-5-OH
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96-well plates
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
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Seed the multiple myeloma cells in a 96-well plate.
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Treat the cells with a serial dilution of Pomalidomide-5-OH for 48-72 hours.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Measure the absorbance or luminescence using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
Pomalidomide-5-OH is a pivotal molecule in the advancement of targeted protein degradation therapies. Its ability to act as a high-affinity ligand for the E3 ligase Cereblon makes it an indispensable component in the design and synthesis of PROTACs. This guide has provided a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols for its study. Further research into the specific physicochemical characteristics and optimization of its synthesis will undoubtedly accelerate the development of novel therapeutics based on this versatile chemical scaffold.
